N-Ethyl-2,5-dimethoxyaniline
Overview
Description
N-Ethyl-2,5-dimethoxyaniline is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with ethyl and methoxy groups, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2,5-dimethoxyaniline can be synthesized through various methods. One common approach involves the alkylation of 2,5-dimethoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Ethyl-2,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s methoxy groups enhance its electron-donating ability, making it a useful intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyaniline: Lacks the ethyl group on the nitrogen atom.
3,4-Dimethoxyaniline: Has methoxy groups at different positions on the benzene ring.
2,4-Dimethoxyaniline: Another positional isomer with methoxy groups at different locations.
Uniqueness
N-Ethyl-2,5-dimethoxyaniline is unique due to the presence of both ethyl and methoxy groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-ethyl-2,5-dimethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-11-9-7-8(12-2)5-6-10(9)13-3/h5-7,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQAKHHXCJFFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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